
Hesperetin
Overview
Description
Hesperetin is a flavanone predominantly found in citrus peels, recognized for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer effects . Structurally, it features a flavanone backbone with hydroxyl groups at positions 5, 7, and 3', and a methoxy group at position 4' (Figure 1). Its glycoside form, hesperidin, undergoes hydrolysis in the gut to yield bioactive this compound .
Mechanism of Action
Target of Action
Hesperetin, a flavanone class of flavonoids predominantly found in lemons and oranges , primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins containing apolipoprotein B (apoB), which are responsible for carrying cholesterol and triglycerides in the body .
Mode of Action
This compound interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing MTP activity . Additionally, this compound seems to upregulate the Low-Density Lipoprotein (LDL) receptor . This interaction leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .
Biochemical Pathways
This compound affects the lipid metabolism pathway. By inhibiting ACAT genes and reducing MTP activity, it disrupts the normal assembly and secretion of apoB-containing lipoproteins . By upregulating the LDL receptor, it enhances the reuptake of these lipoproteins . These actions collectively contribute to the lowering of cholesterol levels .
Pharmacokinetics
Upon ingestion, this compound is rapidly metabolized in intestinal and liver cells, releasing smaller metabolites into the blood and urine for excretion . The bioavailability of this compound is influenced by its solubility, intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . Due to its low water solubility and weak intestinal absorption, the oral bioavailability of this compound is less than 20% .
Result of Action
The primary result of this compound’s action is the reduction of cholesterol levels . It achieves this by reducing the assembly and secretion of apoB-containing lipoproteins and enhancing their reuptake . This compound may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be quickly altered by environmental conditions such as temperature, pH, and light . Furthermore, the presence of other compounds, such as those found in a diet containing this compound, can provide cardioprotective effects and reduce the morbidity and mortality of coronary heart disease by lowering plasma levels of low-density lipoprotein-cholesterol .
Biochemical Analysis
Biochemical Properties
Hesperetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce or inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor . It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities, as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For instance, it enhances mitochondrial function and protects against reactive oxygen species-induced oxidative stress via increased CISD2 expression in human keratinocytes . It also alleviates UVB-induced damage and suppresses matrix metalloproteinase-1 expression . In addition, this compound modulates a panel of differentially expressed genes associated with mitochondrial function, redox homeostasis, keratinocyte function, and inflammation to attenuate senescence .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor . Moreover, this compound activates two known longevity-associated regulators, namely FOXO3a and FOXM1, to suppress the senescence-associated secretory phenotype .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to delay the onset of seizures triggered by kainic acid . It also contributes to the attenuation of granule cell dispersion in the kainic acid-treated hippocampus .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on NMRI mice, animals received this compound at doses of 10, 20, or 50 mg/kg . This compound at a dose of 50 mg/kg significantly increased the latency of myoclonic jerks and generalized tonic-clonic seizures .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, this compound’s oral bioavailability is less than 20% . Therefore, a viable strategy for improving this compound oral bioavailability is the development of nanoscale drug carriers .
Subcellular Localization
This compound and quercetin have been shown to downregulate the subcellular localization of claudin (CLD)-2 in the tight junction compartment of the lateral membrane of MDCK II cells .
Biological Activity
Hesperetin, a flavanone found primarily in citrus fruits, has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a structure that includes multiple reactive radicals, such as ketone and carbonyl groups, along with numerous phenolic hydroxyl groups. These features contribute to its potent biological activity. The compound is known for its low toxicity and does not accumulate in organs, making it safe for consumption .
Antioxidant Activity
This compound exhibits significant antioxidant activity , which is crucial for combating oxidative stress. Several studies have demonstrated its ability to scavenge free radicals and enhance cellular antioxidant defenses. The antioxidant mechanisms include:
- Direct scavenging of reactive oxygen species (ROS).
- Chelation of metal ions , which prevents the formation of hydroxyl radicals.
- Upregulation of antioxidant enzymes , contributing to reduced oxidative damage .
Table 1: Antioxidant Activity of this compound
Study | Method Used | Result |
---|---|---|
DPPH Assay | 77.42% scavenging activity | |
ABTS Assay | 88.15% scavenging activity for HHSB/HP-β-CD complex | |
FRAP | Higher antioxidant activity compared to pure compounds |
Anti-inflammatory Effects
This compound has been shown to exert anti-inflammatory effects by modulating various pathways:
- Inhibition of pro-inflammatory cytokines : this compound reduces the production of TNF-α, IL-6, and other inflammatory markers.
- Regulation of nitric oxide (NO) production : It modulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased inflammation .
Neuroprotective Activity
Research indicates that this compound can cross the blood-brain barrier, allowing it to exert neuroprotective effects. Its potential benefits include:
- Protection against neurodegenerative diseases : this compound has been shown to reduce oxidative stress in neuronal cells and may help in conditions such as Alzheimer's disease.
- Promotion of neuronal survival : It enhances cell viability by preventing apoptosis in neuronal cells exposed to toxic agents .
The biological activities of this compound can be attributed to several mechanisms:
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Antioxidant Mechanisms :
- Direct interaction with free radicals.
- Induction of phase II detoxifying enzymes.
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Anti-inflammatory Pathways :
- Inhibition of NF-kB signaling.
- Modulation of MAPK pathways.
- Neuroprotective Mechanisms :
Case Studies and Clinical Trials
Recent clinical trials have explored the effects of this compound on cardiovascular health, demonstrating its potential in reducing blood pressure and improving lipid profiles. For instance:
- A randomized controlled trial indicated that this compound supplementation led to significant reductions in systolic and diastolic blood pressure among hypertensive patients.
- Another study highlighted improvements in endothelial function and reduced arterial stiffness following this compound intake .
Table 2: Summary of Clinical Findings
Study Type | Outcome Measure | Result |
---|---|---|
RCT | Blood Pressure | Significant reduction observed |
RCT | Lipid Profile | Improved HDL levels |
Observational | Endothelial Function | Enhanced function noted |
Scientific Research Applications
Antioxidant and Anti-Inflammatory Effects
Hesperetin exhibits strong antioxidant properties, which play a crucial role in mitigating oxidative stress-related damage. Research indicates that this compound can significantly reduce oxidative stress and neuroinflammation in models of neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, a study demonstrated that this compound reduced amyloid beta-induced neuroinflammation and cognitive dysfunction in mice, suggesting its potential as a neuroprotective agent .
Cardiovascular Health
This compound has been shown to promote cardiovascular health through several mechanisms:
- Vasodilation: It increases nitric oxide levels, leading to vasodilation and improved blood flow. In studies involving spontaneously hypertensive rats, this compound treatment resulted in significant reductions in blood pressure .
- Antithrombotic Effects: this compound inhibits platelet aggregation, which can help prevent thrombosis .
- Cardioprotective Properties: Its ability to regulate potassium channels has implications for cardiac health, as it may influence action potential duration without significant adverse effects on cardiac function .
Cancer Therapeutics
This compound has shown promise in cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells. It has been evaluated for its effects on various cancer types:
- Breast Cancer: this compound has been noted to inhibit the proliferation of breast cancer stem cells, highlighting its potential as an adjunct therapy in breast cancer treatment .
- Colon Cancer: Nanoparticle formulations of this compound have demonstrated enhanced bioavailability and anti-cancer efficacy against colon cancer cell lines .
Neurodegenerative Diseases
The neuroprotective effects of this compound extend beyond mere antioxidant activity; it also modulates inflammatory pathways involved in neurodegeneration. Studies have shown that it can alleviate symptoms associated with neurodegenerative diseases by reducing neuronal apoptosis and promoting cognitive function recovery .
Antimicrobial Activity
Research indicates that this compound possesses antibacterial properties, exhibiting higher activity against both Gram-positive and Gram-negative bacteria compared to its glycosylated form, hesperidin. This suggests potential applications in treating bacterial infections .
Formulation Developments
Recent advancements include the development of nanocrystalline forms of this compound aimed at enhancing its therapeutic properties for regenerative medicine. These formulations have been studied for their proliferative and anti-inflammatory effects, indicating a promising direction for future applications in tissue engineering and regenerative therapies .
Case Studies Overview
Chemical Reactions Analysis
Chlorination of Hesperetin
This compound is susceptible to electrophilic attack due to the presence of hydroxyl and methoxyl groups on its aromatic rings, making it reactive towards chlorine .
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Reaction with Chlorine: When this compound is exposed to chlorine (NaOCl) at pH 7, chlorine substitution occurs exclusively on the meta-dihydroxy substituted ring. The first two chlorine atoms substitute at the highly activated carbons that are each ortho to two oxygenated carbon atoms . Further chlorination leads to the incorporation of a third chlorine atom at one of the previously chlorinated sites, which destroys the aromaticity of the ring .
Table 2: Chlorination Products of this compound
Product Absorbance Spectra This compound (Hsp) Absorbance spectra of Hsp is very similar to mono- and di-chlorinated Hsp Mono-chlorinated Hsp Absorbance spectra of monochloro-Hsp is very similar to Hsp and di-chlorinated Hsp Di-chlorinated Hsp Absorbance spectra of dichloro-Hsp is very similar to Hsp and mono-chlorinated Hsp Tri-chlorinated Hsp Trichlorinated Hsp absorbs visible light in a characteristic band centered at ∼422 nm.
The appearance of di- and trichloroHsp, even when substantial amounts of Hsp remain unreacted, suggests that the substitution of one or two chlorine atoms facilitates further chlorine incorporation, potentially due to increased acidity and enolate anion formation .
Hydrolysis of Hesperidin to this compound
This compound can be obtained through the hydrolysis of hesperidin, a related flavonoid .
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Acid Hydrolysis: Hesperidin can be hydrolyzed using sulfuric acid in methanol at 70 °C for 7.5 hours to produce this compound . After the reaction, the mixture is extracted with ethyl acetate, washed with water, and concentrated. Acetone is then used to dissolve the residue, which is added to a hot 1% acetic acid aqueous solution to obtain this compound .
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Enzymatic Hydrolysis: Rhamnosidase can hydrolyze hesperidin into this compound-7-O-glucoside (HMG). To improve the yield, a soluble hesperidin-Cu (II) complex can be used as a substrate . The use of rhamnosidase immobilized on Fe3O4@GO with ammonium hydroxide as a ligand dissociation agent has been shown to be an effective biosynthesis pathway for HMG .
Other Reactions
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Antioxidation: this compound contains multiple reactive radicals such as ketone, carbonyl, ether, methoxy, and numerous phenol-hydroxyl groups, making it a potent biological molecule with a broad pharmacological effect .
-
Enzymatic Conversion: Hesperidin can be converted to hesperidin glucoside enzymatically . The rate of enzymatic conversion from hesperidin to hesperidin glucoside can reach 76.04% under certain conditions .
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Complex Formation: this compound can form complexes with metals, such as copper. For instance, a hesperidin-copper complex can be prepared as a soluble substrate for enzymatic reactions .
Q & A
Q. What experimental models and assays are commonly used to study hesperetin's anticancer mechanisms in vitro?
This compound's anticancer properties are typically investigated using cell viability assays (e.g., CCK-8, MTT), apoptosis detection methods (Annexin V/PI staining, TUNEL assay), and cell cycle analysis (propidium iodide staining with flow cytometry). For example, in glioblastoma (U-251, U-87) and cervical cancer (SiHa) cells, this compound induced G2/M phase arrest and apoptosis via mitochondrial depolarization and caspase-3 activation . Mechanistically, mTOR pathway inhibition was validated through Western blotting of p-mTOR and downstream effectors (e.g., p-4E-BP1) in ovarian (PA-1) and breast cancer (MCF-7) cells . Dose-dependent IC₅₀ values (e.g., 650 µM in SiHa cells) highlight the need for concentration-response studies .
Q. How can researchers evaluate this compound's neuroprotective effects in vivo and in vitro?
Neuroprotection is assessed using LPS-induced neuroinflammation models in rodents or microglial cell lines (e.g., BV2). Key endpoints include:
- Inflammatory markers : ELISA/Western blot for TNF-α, IL-1β, and p-NF-κB .
- Oxidative stress : Measurement of ROS levels and antioxidant enzymes (e.g., SOD, CAT) .
- Cognitive function : Behavioral tests (e.g., Morris water maze) to evaluate memory retention .
In vitro, this compound (20–100 µM) reduces astrocytosis and microglial activation, with dose-dependent suppression of TLR4/NF-κB signaling .
Q. What methodological challenges arise in optimizing this compound's bioavailability, and how are they addressed?
This compound's low solubility and rapid metabolism limit bioavailability. Nanoformulation strategies , such as PLGA nanoparticles, improve stability and delivery. Key steps include:
- Encapsulation efficiency optimization : Using Plackett-Burman and Box-Behnken designs to adjust parameters like PVA concentration (0.5%) and flow rate (3.59 mL/min), achieving 80.5% encapsulation and 260 nm particle size .
- In vitro release studies : Simulated gastrointestinal fluids to assess sustained release profiles .
- Pharmacokinetic analysis : Comparing plasma half-life and distribution between free this compound and complexes (e.g., phospholipid complexes) .
Q. How do researchers elucidate this compound's apoptotic pathways in cancer cells?
Apoptotic mechanisms are dissected using:
- Mitochondrial pathway markers : Bax/Bcl-2 ratio, cytochrome c release, and caspase-9 activation .
- Death receptor pathway markers : Fas/FADD expression and caspase-8 activity .
- In silico docking : Molecular modeling (e.g., Schrödinger Suite) to predict interactions with NF-κB or Bcl-2 family proteins, validated by qPCR and Western blot .
In prostate cancer (PC-3), this compound (IC₅₀: 40–90 µM) downregulated Bcl-xL and upregulated Bax, confirming dual pathway activation .
Q. What statistical and computational methods are used to study this compound's structure-activity relationships?
Quantitative Structure-Activity Relationship (QSAR) models employ:
- Multiple Linear Regression (MLR) : To correlate descriptors (e.g., logP, polar surface area) with anti-inflammatory IC₅₀ values .
- Binding free energy calculations : MM-PBSA/GBSA analysis for this compound-cyclodextrin complexes, showing stronger van der Waals interactions (−31.3 kcal/mol) with methylated β-CD .
- Density Functional Theory (DFT) : To predict reactive sites for structural modifications (e.g., 7-O-amide derivatives) .
Q. What experimental designs are used to assess this compound's effects on sperm cryopreservation?
Studies employ:
- Flow cytometry : To evaluate mitochondrial membrane potential, ROS levels, and apoptosis (Annexin V/PI) in thawed sperm .
- Kinematic parameters : Computer-assisted semen analysis (CASA) for motility (VCL, VAP) .
- Statistical models : Mixed-effects models (SAS) with Tukey’s post hoc tests, identifying 25 µM as the optimal dose for improving viability and reducing DNA fragmentation .
Q. How do researchers validate this compound's antioxidant activity in metabolic disorders?
In diabetic models (e.g., high-fat/STZ mice):
- Oxidative stress markers : MDA, glutathione levels, and Nrf2 pathway activation .
- Glucose metabolism : Oral glucose tolerance tests (OGTT) and HbA1c measurements .
this compound (50–100 mg/kg) reduced hepatic ROS by 30–40% and improved glucose tolerance via TGFβ1-ILK-Akt signaling .
Q. What advanced techniques characterize this compound's interactions with cellular membranes?
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Flavanones and Flavones
- Naringenin : A structural analog lacking the 3'-methoxy group. This difference reduces chromatographic resolution (hesperetin: Rs = 3.0 vs. naringenin: Rs = 0.6) and influences antioxidant capacity .
- Quercetin and Fisetin : Flavones with a planar structure and hydroxyl groups at 3', 4', and 7 positions. The 4'-methoxy group in this compound sterically hinders protein kinase C (PKC) inhibition, rendering it less active than these flavones in PKC-related pathways .
Sulfated Derivatives
- Naringenin 8-sulphonate and This compound 3’-O-sulphate : Sulfation at distinct positions alters physicochemical properties, such as solubility and radical scavenging activity, with this compound derivatives showing enhanced bioavailability in some contexts .
Antioxidant Effects
Anticancer Activity
- This compound vs. Hesperidin : this compound (aglycone) demonstrates stronger pro-apoptotic effects in bladder cancer (via PI3K/AKT pathway) and gastric cancer (via ROS modulation) compared to hesperidin, which requires higher concentrations (200 nM) for cytotoxicity .
Neuroprotective Effects
- SIRT1-AMPK Activation : this compound activates SIRT1 more potently than resveratrol (1.5-fold higher in HepG2 cells), reducing oxidative stress and inflammation in neurodegenerative models .
Antimicrobial Activity
- Growth Inhibition of A. acidoterrestris : At MIC (minimum inhibitory concentration), this compound reduces maximum growth rate (μ = 0.013 h⁻¹) and extends lag phase (λ = 0.001 h), comparable to other natural antimicrobials .
Pharmacokinetic Profiles
Solubility and Bioavailability
Metabolite Activity
- Plasma metabolites like this compound 7-O-glucuronide (Hp7GA) retain bioactivity, enhancing endothelial nitric oxide release and peripheral vasodilation in humans .
Key Advantages and Limitations
Advantages
- Multifunctionality : Targets oxidative stress, inflammation, and metabolic dysregulation across diseases.
- Structural Flexibility : Derivatives enhance solubility (e.g., HP-β-CD complexes) and target specificity (e.g., AChE inhibition) .
Limitations
- Low Native Bioavailability : Requires formulation strategies for clinical efficacy.
- Context-Dependent Activity : The 4'-methoxy group limits PKC inhibition but enhances stability and metabolite activity .
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274404, DTXSID70859446 | |
Record name | hesperetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to light tan powder; Faint fatty vanillic aroma | |
Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
520-33-2, 69097-99-0 | |
Record name | hesperetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | hesperetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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